

The Discovery and Synthesis of Acequinocyl: A Technical Guide

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Compound of Interest

Compound Name: Acequinocyl

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Abstract

Acequinocyl, a naphthoquinone derivative, is a potent miticide with a specific mode of action, targeting mitochondrial complex III in the electron transport chain. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **acequinocyl**. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its physicochemical and toxicological properties. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important acaricide.

Discovery and Development

Acequinocyl, chemically known as 2-acetoxy-3-dodecyl-1,4-naphthoquinone, was first synthesized by DuPont in 1975.[1][2] Subsequently, Kawasaki Kasei Chemical Ltd. developed a novel and efficient industrial production process for the compound.[1] The first commercial introduction of **acequinocyl** as a miticide was in Japan and Korea in 1999.[3] It is effective against various mite species and is used in both agricultural and horticultural settings.[4]

Physicochemical and Toxicological Properties

Acequinocyl is a pale yellowish solid with a melting point of 59.6°C. It is highly soluble in organic solvents such as dichloromethane and toluene, but has very low solubility in water. The

technical grade purity of **acequinocyl** is typically 96.8%. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of **Acequinocyl**

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₃₂ O ₄	
Molecular Weight	384.51 g/mol	
Melting Point	59.6 °C	
Vapor Pressure	5.18 x 10 ⁻⁵ Pa (at 40 °C)	
Log P (octanol/water)	> 6.2	
Water Solubility	6.7 x 10 ⁻⁶ g/L (at 25 °C)	
Solubility in n-hexane	44 g/L	
Solubility in toluene	450 g/L	
Solubility in dichloromethane	620 g/L	
Solubility in acetone	220 g/L	
Solubility in methanol	7.8 g/L	
LD ₅₀ (oral, rat)	> 5000 mg/kg	
LD ₅₀ (dermal, rat)	> 2000 mg/kg	
LC ₅₀ (96hr, carp)	> 96.5 mg/L	
LC ₅₀ (96hr, rainbow trout)	> 33 mg/L	

Synthesis of Acequinocyl

The synthesis of **acequinocyl** is a multi-step process that starts from 1,4-naphthoquinone. The key steps involve the introduction of a dodecyl group at the 3-position of a 2-hydroxy-1,4-naphthoquinone intermediate, followed by an acetylation step.

Synthesis of 2-hydroxy-1,4-naphthoquinone

A convenient process has been developed for the high-purity synthesis of 2-hydroxy-1,4-naphthoquinone from 1,4-naphthoquinone.

Introduction of the Dodecyl Group

A critical step in the synthesis is the regioselective introduction of a dodecyl group onto the 3-position of 2-hydroxy-1,4-naphthoquinone. An industrial process developed by Kawasaki Kasei Chemical Ltd. achieves this through the thermal decomposition of an ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone, which yields 3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone with a yield of over 90%. This intermediate is then presumably reduced to afford 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

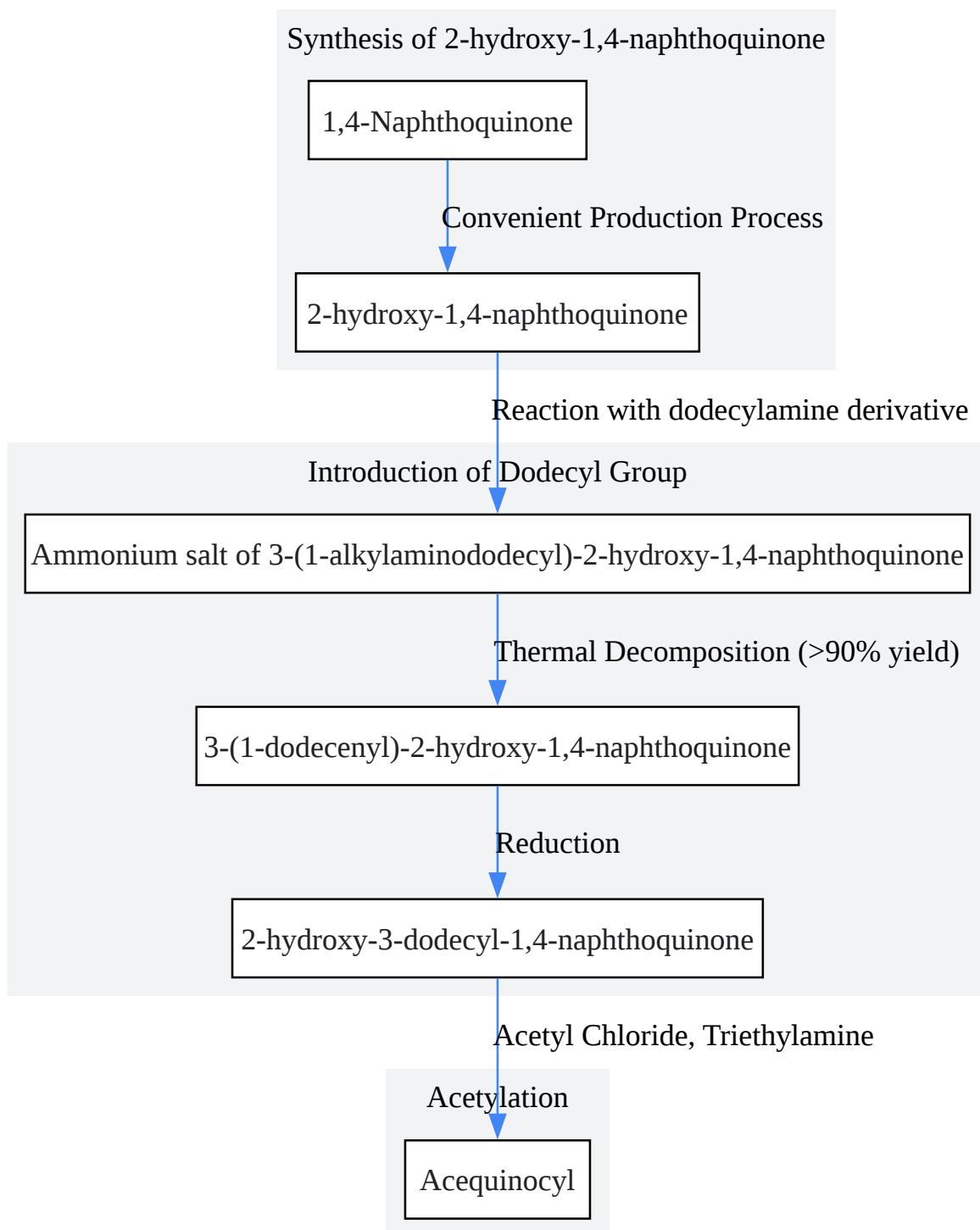
Acetylation of 2-hydroxy-3-dodecyl-1,4-naphthoquinone

The final step in the synthesis of **acequinocyl** is the acetylation of the hydroxyl group of 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

Experimental Protocol:

A mixture of 2.0 parts of 2-n-dodecyl-3-hydroxy-1,4-naphthoquinone, 0.81 parts of triethylamine, and 0.63 parts of acetyl chloride in 50 parts of methylene chloride is stirred at room temperature for 30 hours. The resulting mixture is then partitioned between methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is crystallized from petroleum ether (b.p. 30-60°C) to yield 1.2 parts of 3-acetoxy-2-n-dodecyl-1,4-naphthoquinone (**acequinocyl**).

A diagram of the overall synthesis workflow is presented below.



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Caption: Synthetic pathway of **Acequinocyl** from 1,4-Naphthoquinone.

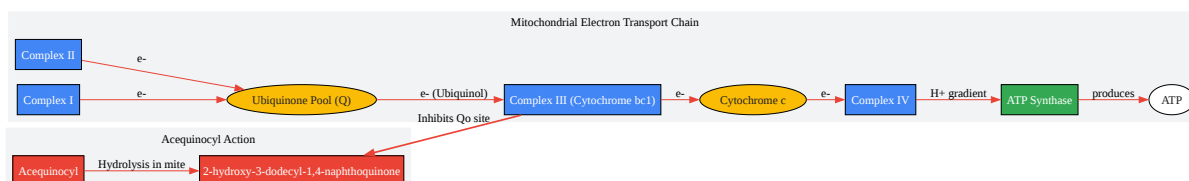
Mode of Action

Acequinocyl itself is a pro-acaricide. In the target mite, it is rapidly hydrolyzed to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone. This active metabolite is a potent inhibitor of the mitochondrial electron transport chain.

Specifically, 2-hydroxy-3-dodecyl-1,4-naphthoquinone binds to the Qo site of Complex III (also known as the cytochrome bc₁ complex). Due to its structural similarity to ubiquinol, it is believed to act as a competitive inhibitor, preventing the binding of ubiquinol and thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition of cellular respiration leads to a depletion of ATP, ultimately causing the death of the mite. **Acequinocyl** is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20B miticide.

Additionally, **acequinocyl** is a known vitamin K antagonist, which is thought to interfere with blood coagulation processes.

A diagram illustrating the mechanism of action of **acequinocyl** is provided below.



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Caption: Mechanism of action of **Acequinocyl** in the mitochondrial electron transport chain.

Conclusion

Acequinocyl is a significant development in the field of acaricides, offering a unique mode of action that is valuable for resistance management strategies. Its synthesis, while involving multiple steps, has been optimized for industrial-scale production. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for researchers and professionals involved in the development of new and improved pest control agents. The information presented in this guide provides a solid foundation for further research and development in this area.

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